molecular formula C9H12N4S B14156427 1,3-Imidazolidinedipropanenitrile, 2-thioxo- CAS No. 5005-04-9

1,3-Imidazolidinedipropanenitrile, 2-thioxo-

Cat. No.: B14156427
CAS No.: 5005-04-9
M. Wt: 208.29 g/mol
InChI Key: RTNDDQZPJQUHCE-UHFFFAOYSA-N
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Description

1,3-Imidazolidinedipropanenitrile, 2-thioxo- is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiazolidine family, known for its diverse biological activities and applications in various fields of science, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Imidazolidinedipropanenitrile, 2-thioxo- typically involves the reaction of imidazolidine derivatives with thiocyanates under controlled conditions. One common method includes the reaction of imidazolidine with potassium thiocyanate in the presence of a suitable solvent . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,3-Imidazolidinedipropanenitrile, 2-thioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Imidazolidinedipropanenitrile, 2-thioxo- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anticancer and antiviral activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-Imidazolidinedipropanenitrile, 2-thioxo- involves its interaction with various molecular targets. The compound can inhibit specific enzymes and proteins, leading to its biological effects. For example, it may inhibit microbial enzymes, resulting in antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Imidazolidinedipropanenitrile, 2-thioxo- is unique due to its specific structural features and the presence of both nitrile and thioxo groups.

Properties

CAS No.

5005-04-9

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

3-[3-(2-cyanoethyl)-2-sulfanylideneimidazolidin-1-yl]propanenitrile

InChI

InChI=1S/C9H12N4S/c10-3-1-5-12-7-8-13(9(12)14)6-2-4-11/h1-2,5-8H2

InChI Key

RTNDDQZPJQUHCE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=S)N1CCC#N)CCC#N

Origin of Product

United States

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